molecular formula C19H22N2O4 B318224 ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate

ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate

Cat. No.: B318224
M. Wt: 342.4 g/mol
InChI Key: YPNBBSPAPLQAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, a piperidine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole or piperidine derivatives.

Scientific Research Applications

ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-3-piperidinecarboxylate
  • Ethyl 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-3-piperidinecarboxylate
  • Ethyl 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-3-piperidinecarboxylate

Uniqueness

ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-3-24-19(23)15-5-4-10-21(12-15)18(22)16-11-17(25-20-16)14-8-6-13(2)7-9-14/h6-9,11,15H,3-5,10,12H2,1-2H3

InChI Key

YPNBBSPAPLQAFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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